2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H18F3N3OS and its molecular weight is 417.45. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as diaminopyrimidines, show inhibition against cyclin-dependent kinases (cdks), thus arresting cell proliferation in cancer cells
Cellular Effects
Related compounds have shown effective suppression of anaplastic lymphoma kinase (ALK), one of the receptor tyrosine kinases that is involved in a variety of tumors
Biological Activity
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with potential biological activity. Its unique structure, which combines a pyrimidine ring with a sulfanyl group and an acetamide moiety, suggests diverse applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
- IUPAC Name : this compound
- Molecular Formula : C21H21F3N3OS
- Molecular Weight : 436.48 g/mol
- CAS Number : 1019153-51-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may inhibit cell proliferation in cancer cells and exhibit antimicrobial properties.
Anticancer Properties
Recent studies have indicated that this compound has significant anticancer activity.
- Cell Lines Tested :
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HCT116)
The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.0 | G1 phase arrest |
HCT116 | 10.0 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens.
- Microorganisms Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The results showed that the compound inhibited the growth of these microorganisms with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 8 |
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in the Journal of Medicinal Chemistry explored the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its potential as a therapeutic agent against breast cancer . -
Antimicrobial Efficacy Research :
Another investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of this compound. It was found to be particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-13-7-8-15(11-14(13)2)17-9-10-25-20(27-17)29-12-19(28)26-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXVHOYVFVDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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